GalR2 Subtype Selectivity: M871 Exhibits 32-Fold Preference for GalR2 over GalR1 with Negligible GalR3 Binding
In radioligand binding competition assays using membranes from cells expressing recombinant human galanin receptors, M871 demonstrates a Ki of 13.1 nM for GalR2, 420 nM for GalR1, and >10 µM for GalR3 . This yields a 32-fold selectivity for GalR2 over GalR1 and >763-fold selectivity over GalR3. In comparison, the non-selective galanin receptor antagonist M35 exhibits Kis of 0.11 nM and 2.0 nM for GalR1 and GalR2, respectively—a preference profile inverted relative to M871 . M35 lacks any meaningful selectivity for either subtype. The GalR2 agonist M1145 binds GalR2 with Ki = 6.55 nM but retains agonist functional activity, in contrast to M871's pure antagonist profile . This distinct combination of subtype selectivity and functional modality renders M871 uniquely suited for experiments requiring specific pharmacological blockade of GalR2-mediated signaling without confounding activation of the receptor.
| Evidence Dimension | Binding Affinity (Ki) for Galanin Receptor Subtypes |
|---|---|
| Target Compound Data | GalR2 Ki = 13.1 nM; GalR1 Ki = 420 nM; GalR3 Ki > 10,000 nM |
| Comparator Or Baseline | M35: GalR2 Ki = 2.0 nM, GalR1 Ki = 0.11 nM; M1145: GalR2 Ki = 6.55 nM (agonist); AR-M1896: GalR2 agonist |
| Quantified Difference | 32-fold selectivity for GalR2 vs. GalR1; >763-fold vs. GalR3; M35 shows 18-fold selectivity for GalR1 over GalR2 |
| Conditions | Radioligand competition binding assays using membranes from cells expressing recombinant human GalR1, GalR2, or GalR3 |
Why This Matters
Procurement of M871 is essential for studies requiring pharmacological dissection of GalR2-specific contributions to physiology and disease, as alternative ligands either lack subtype selectivity (M35), act as agonists (M1145, AR-M1896), or possess inverted selectivity profiles that confound experimental interpretation.
